Home > Products > Screening Compounds P66620 > N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide
N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide -

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

Catalog Number: EVT-3628813
CAS Number:
Molecular Formula: C15H19N3O3S
Molecular Weight: 321.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

SSR240612 [(2R)-2-[((3R)-3-(1,3-Benzodioxol-5-yl)-3-{[(6-methoxy-2-naphthyl)sulfonyl]amino}propanoyl)amino]-3-(4-{[2R,6S)-2,6-dimethylpiperidinyl]methyl}phenyl)-N-isopropyl-N-methylpropanamide Hydrochloride]

Compound Description: SSR240612 is a non-peptide antagonist of the bradykinin B1 receptor. It exhibits high selectivity for the B1 receptor over the B2 receptor (500- to 1000-fold) and displays potent in vitro and in vivo antagonistic properties. [] SSR240612 effectively inhibits des-Arg9-BK-induced paw edema in mice, capsaicin-induced ear edema, and tissue destruction in various animal models. []

Relevance: SSR240612 shares the 1,3-benzodioxol-5-yl moiety with N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [] Both compounds feature this specific aromatic ring system as a key structural element.

6-(1,3-Benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one

Compound Description: This compound demonstrates antimicrobial activity against various microorganisms, including S. aureus, B. subtilis, B. cereus, C. albicans, and A. niger. [] Its structure was confirmed through single crystal X-ray analysis, revealing S-alkylation. []

Relevance: Similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide, this compound possesses a 1,3-benzodioxol-5-ylmethyl group directly attached to the core scaffold. [] This structural similarity places them in a related category of compounds.

Relevance: The 3-(2H-1,3-benzodioxol-5-ylmethyl) group present in both isomers directly links them structurally to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [] This shared moiety suggests potential similarities in their chemical properties.

(+)-N-methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine [(+)-MBDB] hydrochloride

Compound Description: (+)-MBDB hydrochloride serves as a discriminative stimulus in studying 3,4-methylenedioxymethamphetamine (MDMA)-like behavioral activity. [] In rat studies, it exhibits complete substitution for MDMA but not for hallucinogens like LSD or stimulants like amphetamine. [] The (+)-isomer demonstrates greater potency than the (-)-isomer. []

Relevance: (+)-MBDB hydrochloride belongs to the entactogen class, sharing the 1,3-benzodioxol-5-yl core with N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [] This structural feature is common among compounds exhibiting MDMA-like activity.

N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825)

Compound Description: Dasatinib (BMS-354825) functions as a potent pan-Src kinase inhibitor, exhibiting nanomolar to subnanomolar potency in biochemical and cellular assays. [, , ] It demonstrates oral efficacy in inhibiting pro-inflammatory cytokine IL-2 in mice and reducing TNF levels in inflammation models. []

Relevance: While lacking the 1,3-benzodioxol-5-yl group, dasatinib features a 1,3-thiazole ring system, also present in N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [, , ] This shared heterocyclic structure highlights a connection within the broader chemical space of kinase inhibitors.

Ethyl 4-(1,3-benzodioxol-5-yl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Compound Description: This compound features a tetrahydropyrimidine ring with a benzodioxole group and an ester group. [] Its crystal structure is stabilized by N-H···S hydrogen bonds forming dimers and further connected by N-H···O interactions into chains. []

(E)-3-(1,3-Benzodioxol-5-yl)-2-{[N-(2-formylphenyl)-4-methylbenzenesulfonamido]methyl}prop-2-enenitrile

Compound Description: This compound displays a planar benzodioxole ring system forming specific dihedral angles with the formyl benzene and sulfonyl-bound benzene rings. [] Its crystal structure is characterized by C-H···O hydrogen bonds and a weak π-π interaction. []

Relevance: The presence of the 1,3-benzodioxol-5-yl group establishes a structural connection to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [] This shared feature might contribute to similarities in their molecular properties.

Compound Description: These compounds represent three synthetic cathinones identified during police seizure. [] Their structures were determined using various analytical techniques, including X-ray analysis and NMR. []

Relevance: tBuONE (MDPT) directly shares the 1,3-benzodioxol-5-yl core with N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [] This structural similarity highlights their relationship within the cathinone class of psychoactive substances.

6-[(4-Fluorophenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol and 6-[(4-methoxyphenyl)(1H-imidazol-1-yl)methyl]-1,3-benzodioxol-5-ol

Compound Description: These two novel compounds are potent aromatase inhibitors, exhibiting characteristics of both second- and third-generation nonsteroidal anti-aromatase compounds. [] Their molecular structures resemble a propeller shape. [] Docking studies suggest their inhibitory potency arises from flexibility, hydrophobic interactions, heme Fe coordination, and hydrogen bonding. []

Relevance: Both compounds contain the 1,3-benzodioxol-5-yl group, although attached at a different position compared to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [] This structural similarity underscores the importance of the benzodioxole ring system in designing aromatase inhibitors.

1-[3-methyl-2(3H)-benzazolon-5- or 6-yl]-4-{4-[cis-2-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl-methyl)-1,3-dioxolan-4-yl]methyleneoxyphenyl}piperazines

Compound Description: This family of compounds is synthesized through reactions involving various benzoxazolones, benzothiazolones, and benzimidazolones with cis-{[2-(2,4-dichlorophenyl) -2-(1H-imidazol-1-ylmethyl)]-1,3-dioxolan-4-yl}methyl meth-anesulfonate. []

Relevance: While not directly containing the 1,3-benzodioxol-5-yl group, these compounds incorporate a 1,3-dioxolane ring, which is structurally similar. [] This resemblance highlights the potential importance of cyclic acetals in pharmaceutical development and their relationship to benzodioxole-containing compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide.

Compound Description: Compound 9 is a key intermediate in the synthesis of NM441 (compound 2), a potent antibacterial agent. [, ] These compounds belong to the pyridonecarboxylic acid class and are structurally related to quinolone antibiotics. [, ]

Relevance: NM441 (compound 2) incorporates a 1,3-dioxolane ring system, similar to the 1,3-benzodioxole moiety found in N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [, ] This structural similarity highlights the presence of these cyclic acetals in biologically active compounds.

4-methoxy-2-[3-(4-phenyl-1-piperazinyl)]propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c] pyridine (II)

Compound Description: Compound II exhibits specific acid- and base-catalyzed hydrolysis, along with spontaneous water-catalyzed degradation. [] Its degradation kinetics were studied under various pH and temperature conditions. []

Relevance: Although lacking the benzodioxole ring, compound II features a 1,3-dioxo-1H-pyrrolo[3,4-c] pyridine core, placing it within the broader category of heterocyclic compounds like N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. []

6,13-Dimethyl-1,4,8,11-Tetraazacyclotetradecane-6,13-Diamine)Copper(II) Perchlorate

Compound Description: This macrocyclic copper(II) complex is formed via an unusual cleavage and macrocyclization reaction from a [2-methyl-2-nitro-N,N'-bis(pyridin-2-ylmethyl)-propane-1,3-diamine]copper(II) precursor. [] It exhibits longer than usual Cu-N distances and weak axial interactions. []

Relevance: While not directly structurally similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide, this compound highlights the reactivity and potential rearrangements of related molecules containing amine and heterocyclic moieties. []

catena-poly[di-μ-(chloro)-bis(5-methyl-1,3-bis(pyrazol-1-ylmethyl)benzene)chlorocopper(ii)]

Compound Description: This complex is a polymeric binuclear copper(II) compound with a distorted square-pyramidal geometry around the copper(II) ion. [] The pyrazole rings are coordinated to the copper center, contributing to the overall structure. []

Relevance: The utilization of pyrazole rings as ligands in this complex links it conceptually to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide, which also incorporates nitrogen-containing heterocycles. [] Both compounds demonstrate the application of heterocyclic systems in coordination chemistry and potentially in biological activity.

3-[4-(4-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one and 3-[4-(2-fluorophenyl)piperazin-1-ylmethyl]-5-methyl-1,3-benzoxazol-2(3H)-one

Compound Description: These two compounds contain a planar benzoxazolinone ring system and a piperazine ring in a chair conformation. [] They exhibit intermolecular C-H···O contacts and segregated interactions between the benzoxazolinone and fluorophenylpiperazine portions. []

Relevance: Although lacking the 1,3-benzodioxol-5-yl group, both compounds share the piperazinyl moiety with N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [] This common feature suggests potential similarities in their chemical behavior and interactions with biological targets.

1-[[[5-(4-chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidindiona dihydrochloride

Compound Description: This compound is a 1,3-disubstituted-4-oxocyclic urea synthesized through a multi-step process involving a carbon chain reagent and N-methylpiperazine. []

Relevance: Although lacking the benzodioxole ring, this compound, like N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide, features a 4-methyl-1-piperazinyl group. [] This shared structural element suggests they might exhibit similar pharmacological properties.

Compound Description: Compounds 34b and 34c exhibit central nervous system-stimulating and antidepressant-like activities. [] They act as sigma receptor agonists, reducing sleeping time and time for recovery from coma in animal models. []

Relevance: Compounds 34b and 34c, although lacking the benzodioxole ring, contain a piperazinyl group similar to N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. [] This shared structural element suggests potential overlap in their pharmacological profiles, particularly regarding interactions with the central nervous system.

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662) and related pyridines

Compound Description: L-372,662 and related pyridines belong to a class of orally active oxytocin antagonists. [] These compounds exhibit improved pharmacokinetics and oral bioavailability compared to their predecessor L-371,257. [] They possess good potency in vitro and in vivo, with excellent selectivity against human arginine vasopressin receptors. []

Compound Description: This compound is an investigational corrector used in combination drug therapies for cystic fibrosis caused by the ΔF508 mutation in the cystic fibrosis transmembrane conductance regulator (CFTR). []

Relevance: This compound shares the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. []

Compound Description: These compounds are small-molecule inhibitors of HIV-1 assembly that target the PI(4,5)P2 binding pocket of the HIV-1 matrix (MA) protein. [] Compound 7 is the most potent of these hits. []

Relevance: Compounds 7 and 17, like N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide, contain a piperazinyl group. []

Compound Description: These compounds are two new cyclobutane-type norlignans isolated from the plant Peperomia tetraphylla. []

Relevance: Compounds 1 and 2 share the 1,3-benzodioxol-5-yl group with N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide. []

(3R)-5-(3-chloro-4-fluorophenyl)-3-methyl-3-(pyrimidin-5-ylmethyl)-1-(1H-1,2,4-triazol-3-yl)-1,3-dihydro-2H-indol-2-one (TROX-1)

Compound Description: TROX-1 is a small-molecule, state-dependent blocker of Cav2 channels. It has been studied as a potential therapeutic for chronic pain. [, ] TROX-1 preferentially inhibits potassium-triggered calcium influx through Cav2.2 channels under depolarized conditions and fully blocks calcium influx mediated by a mixture of Cav2 channels in rat DRG neurons. [, ]

Relevance: While structurally distinct from N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide, TROX-1, like N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide, is a heterocyclic compound with potential therapeutic applications. [, ]

Properties

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methyl-1-piperazinyl)-2-thioxoacetamide

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-(4-methylpiperazin-1-yl)-2-sulfanylideneacetamide

Molecular Formula

C15H19N3O3S

Molecular Weight

321.4 g/mol

InChI

InChI=1S/C15H19N3O3S/c1-17-4-6-18(7-5-17)15(22)14(19)16-9-11-2-3-12-13(8-11)21-10-20-12/h2-3,8H,4-7,9-10H2,1H3,(H,16,19)

InChI Key

DCNKFUSDICRRGW-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C(=S)C(=O)NCC2=CC3=C(C=C2)OCO3

Canonical SMILES

CN1CCN(CC1)C(=S)C(=O)NCC2=CC3=C(C=C2)OCO3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.